![molecular formula C12H22N2O B13221879 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one](/img/structure/B13221879.png)
1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique spirocyclic structure, which contributes to its stability and reactivity.
Méthodes De Préparation
The synthesis of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of strong bases or acids, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Analyse Des Réactions Chimiques
1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Applications De Recherche Scientifique
1-{2,7-Diazaspiro[3
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound has been investigated for its ability to interact with biological macromolecules, such as proteins and nucleic acids, making it a useful tool in biochemical studies.
Medicine: Its most notable application is in oncology, where it has shown promise as a covalent inhibitor of the KRAS G12C protein, a target in cancer therapy.
Mécanisme D'action
The mechanism of action of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one involves its interaction with specific molecular targets, such as the KRAS G12C protein. The compound binds covalently to a cysteine residue in the protein’s active site, leading to the inhibition of its activity. This binding disrupts the protein’s function, preventing it from promoting cancer cell proliferation and survival . The molecular pathways involved in this process include the inhibition of downstream signaling pathways that are essential for cancer cell growth .
Comparaison Avec Des Composés Similaires
1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one can be compared with other similar compounds, such as:
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one: This compound shares a similar spirocyclic core but differs in the substituents attached to the spirocyclic ring.
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: Another related compound with a different functional group, which has shown potential as a covalent inhibitor of the KRAS G12C protein.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct reactivity and biological activity. These differences can influence the compound’s efficacy and selectivity in various applications .
Propriétés
Formule moléculaire |
C12H22N2O |
|---|---|
Poids moléculaire |
210.32 g/mol |
Nom IUPAC |
1-(2,7-diazaspiro[3.5]nonan-2-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C12H22N2O/c1-10(2)7-11(15)14-8-12(9-14)3-5-13-6-4-12/h10,13H,3-9H2,1-2H3 |
Clé InChI |
JHARPMUBSRSLMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)N1CC2(C1)CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


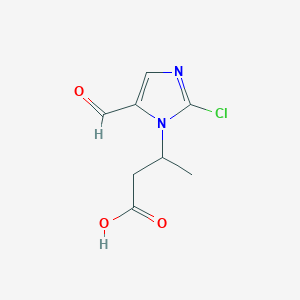
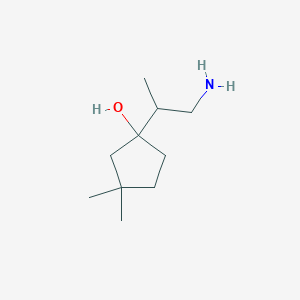
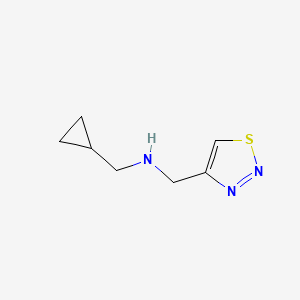
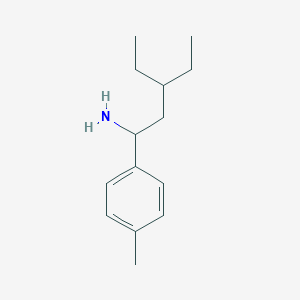
![4',4'-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13221832.png)
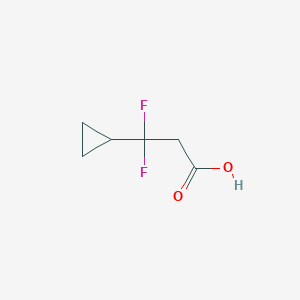
![3-{1-[(Tert-butoxy)carbonyl]-1H-indol-3-YL}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13221844.png)
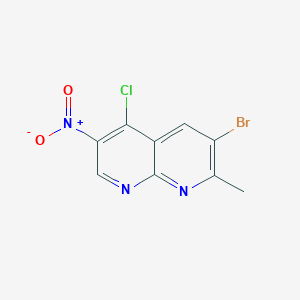

![Methyl 2-[4-(3-methylphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13221860.png)
![2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol](/img/structure/B13221872.png)
![4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13221877.png)
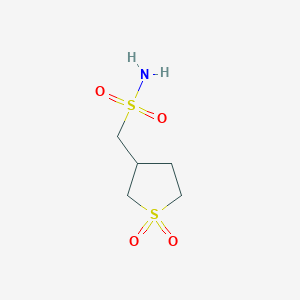
![2-{4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenyl}acetic acid](/img/structure/B13221888.png)
